
2-Aminoguanidine;nickel(2+);dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoguanidine;nickel(2+);dinitrate is a coordination compound that combines 2-aminoguanidine, nickel(2+), and dinitrate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoguanidine;nickel(2+);dinitrate typically involves the reaction of 2-aminoguanidine with nickel(2+) salts in the presence of nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired coordination compound. For example, the reaction between aminoguanidine bicarbonate and nickel nitrate in an aqueous solution can yield the desired compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would typically include steps such as mixing, heating, and crystallization to obtain the pure compound. The use of automated reactors and precise control systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoguanidine;nickel(2+);dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(2+) ion to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands around the nickel ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(3+) complexes, while reduction reactions can produce nickel(0) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
2-Aminoguanidine;nickel(2+);dinitrate has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other nickel-based coordination compounds and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, particularly in the treatment of diseases involving metal ion imbalances.
Mécanisme D'action
The mechanism of action of 2-aminoguanidine;nickel(2+);dinitrate involves the interaction of the nickel ion with various molecular targets. The nickel ion can coordinate with different ligands, forming stable complexes that can influence the reactivity and stability of the compound. The dinitrate ions play a role in stabilizing the overall structure and can participate in redox reactions, further modulating the compound’s properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-aminoguanidine;nickel(2+);dinitrate include:
Aminoguanidine complexes with other metal ions: Such as copper(2+) and cobalt(2+) complexes, which have similar coordination properties.
Nickel complexes with different ligands: Such as nickel(2+) complexes with pyridine or bipyridine ligands, which exhibit different reactivity and stability profiles
Uniqueness
This compound is unique due to the specific combination of 2-aminoguanidine and dinitrate ligands with nickel(2+). This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
62501-13-7 |
|---|---|
Formule moléculaire |
C2H12N10NiO6 |
Poids moléculaire |
330.88 g/mol |
Nom IUPAC |
2-aminoguanidine;nickel(2+);dinitrate |
InChI |
InChI=1S/2CH6N4.2NO3.Ni/c2*2-1(3)5-4;2*2-1(3)4;/h2*4H2,(H4,2,3,5);;;/q;;2*-1;+2 |
Clé InChI |
FRWLMQFNLZWJHE-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)(N)N.C(=NN)(N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


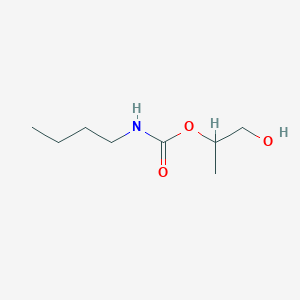
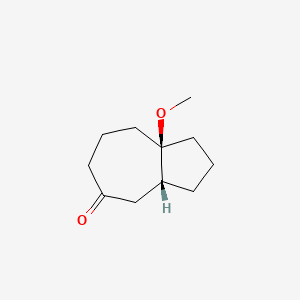
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)

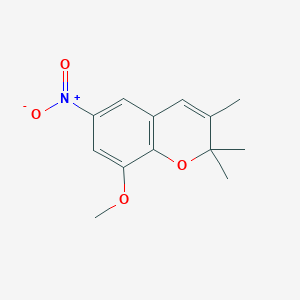



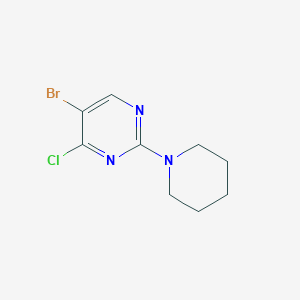

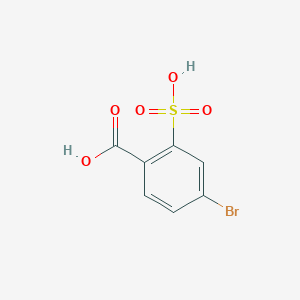
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
